3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile
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Overview
Description
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and benzonitrile, an aromatic nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile typically involves the Paal–Knorr reaction. The reaction conditions often include the use of a catalytic amount of iron (III) chloride in the presence of water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3).
Major Products
Oxidation: 3-(2-Carboxyl-1-methyl-1H-pyrrol-3-yl)benzonitrile.
Reduction: 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile
- 3-(2-Formyl-1-methyl-1H-pyrrol-1-yl)benzonitrile
- 3-(2-Formyl-1H-pyrrol-3-yl)benzonitrile
Uniqueness
Its structure enables it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes .
Biological Activity
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O, with a molecular weight of approximately 214.22 g/mol. The structure consists of a pyrrole ring substituted at the 2-position with a formyl group and connected to a benzonitrile moiety, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H12N2O |
Molecular Weight | 214.22 g/mol |
IUPAC Name | This compound |
InChI Key | [Insert InChI Key] |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The presence of both formyl and nitrile groups allows for versatile interactions with biological macromolecules, enhancing its efficacy against various pathogens .
The compound's mechanism of action is believed to involve the inhibition of key enzymes associated with cell wall synthesis in fungi, as well as potential interactions with various receptors and enzymes in microbial systems. These interactions may include hydrogen bonding and π-stacking due to its aromatic nature .
Study on Antifungal Activity
A study evaluated the antifungal activity of several pyrrole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential as a therapeutic agent in treating fungal infections .
Pharmacophore Modeling
Pharmacophore modeling has been employed to understand the binding affinities of this compound with various biological targets. The model derived from crystallographic data indicates that structural modifications can significantly enhance binding affinity, which is crucial for developing more potent derivatives .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(2-formyl-1-methylpyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2O/c1-15-6-5-12(13(15)9-16)11-4-2-3-10(7-11)8-14/h2-7,9H,1H3 |
InChI Key |
ZZFMOZXWECKZIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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